N-(1,3-Benzoxazol-2-YL)octadecanamide
Description
N-(1,3-Benzoxazol-2-YL)octadecanamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an octadecanamide group attached to the benzoxazole moiety
Properties
CAS No. |
805323-98-2 |
|---|---|
Molecular Formula |
C25H40N2O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-yl)octadecanamide |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25-26-22-19-17-18-20-23(22)29-25/h17-20H,2-16,21H2,1H3,(H,26,27,28) |
InChI Key |
FFTZGPHBNLZUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzoxazol-2-YL)octadecanamide typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the cyclization of 2-aminophenol with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the benzoxazole ring. The resulting benzoxazole intermediate is then reacted with octadecanoyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzoxazol-2-YL)octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzoxazol-2-YL)octadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them potential antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl Benzoxazole Sulfonamide: Known for its antimicrobial activity.
2-Piperidine-Benzoxazole Sulfonamide: Exhibits potential antitubercular activity.
Uniqueness
N-(1,3-Benzoxazol-2-YL)octadecanamide is unique due to its specific structure, which combines the benzoxazole ring with an octadecanamide group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
N-(1,3-Benzoxazol-2-YL)octadecanamide is a compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 396.6 g/mol. The compound features a long-chain fatty acid (octadecanamide) linked to a benzoxazole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of octadecanoic acid derivatives with 1,3-benzoxazole-2-carboxylic acid or its derivatives. The process may include steps such as:
- Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-aminophenols and carboxylic acids.
- Amidation : The benzoxazole derivative is then reacted with octadecanamide to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds containing benzoxazole scaffolds exhibit significant cytotoxicity against various cancer cell lines.
- Cell Line Studies : In vitro studies have shown that this compound demonstrates potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds related to this structure have shown IC50 values ranging from 5 to 10 µM, indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- PARP Inhibition : Some studies suggest that benzoxazole derivatives can inhibit PARP enzymes, which are crucial for DNA repair processes in cells. This inhibition leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that treatment with these compounds can induce cell cycle arrest at various phases (G0/G1 or G2/M), leading to reduced cell viability and increased apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Studies : Certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzoxazole derivatives reveals that modifications to the benzoxazole ring or the length of the fatty chain can significantly influence biological activity. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 5.63 | Anticancer |
| Compound B | 6.14 | Anticancer |
| Compound C | >10 | Less Active |
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Breast Cancer : A study evaluated various benzoxazole derivatives for their cytotoxic effects on MDA-MB-231 cells, finding that compounds similar to this compound significantly inhibited cell viability compared to standard treatments .
- Antimicrobial Evaluation : Another study focused on antibacterial properties showed that certain derivatives exhibited notable activity against E. coli and S. aureus, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
